molecular formula C13H12N2O5 B2814255 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid CAS No. 294848-97-8

4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid

Cat. No.: B2814255
CAS No.: 294848-97-8
M. Wt: 276.248
InChI Key: HPJQTEWUHMYVKW-UHFFFAOYSA-N
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Description

4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid (CAS: CID 2736213) is a benzoic acid derivative featuring a 4,6-dimethoxypyrimidin-2-yloxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₂N₂O₄, with a molecular weight of 260.25 g/mol. The SMILES notation is COC1=CC(=NC(=N1)C2=CC=C(C=C2)C(=O)O)OC, and the InChIKey is ARKCVXXCSBFGDT-UHFFFAOYSA-N . The compound is characterized by a planar pyrimidine ring substituted with two methoxy groups at positions 4 and 6, linked via an ether oxygen to the benzoic acid moiety. This structure confers herbicidal activity, primarily through acetohydroxyacid synthase (AHAS) inhibition, a common target for pyrimidinyl benzoates .

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-8(4-6-9)12(16)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQTEWUHMYVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 4-hydroxybenzoic acid. The reaction is facilitated by the use of appropriate catalysts and solvents to achieve the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable reaction conditions, purification methods, and waste management practices to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to novel materials .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a series of phosphonate derivatives synthesized from this compound showed promising antitumor effects against various cancer cell lines .
  • Xanthine Oxidase Inhibition : The compound has been studied for its potential to inhibit xanthine oxidase, an enzyme implicated in hyperuricemia and gout. Molecular docking studies suggest that structural modifications can enhance its inhibitory potency .

Pharmaceutical Applications

  • Drug Discovery : The compound is explored as a lead structure in drug design due to its biological activity. It has been used in the development of novel antitumor agents and other therapeutics targeting specific diseases .
  • Herbicidal Activity : Some derivatives exhibit strong herbicidal properties, making them candidates for agricultural applications. Research has shown that these compounds can effectively inhibit plant growth, similar to established herbicides .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for heterocyclic compoundsUsed in synthesis of complex molecules
Biological ActivityAntimicrobial and anticancer propertiesActive against various cancer cell lines
Pharmaceutical ApplicationsLead compound in drug discoveryPotential for developing new therapeutics
Herbicidal ActivityEffective against various weedsExhibits strong herbicidal activity

Case Study 1: Antitumor Activity

A study conducted by Jin et al. synthesized dialkyl phosphonates derived from this compound. The compounds were evaluated for their cytotoxicity against KB and CNE1 cancer cell lines. Results indicated that certain derivatives displayed higher potency than traditional chemotherapy agents like 5-FU, suggesting a promising avenue for further exploration in cancer treatment .

Case Study 2: Xanthine Oxidase Inhibition

In a recent investigation into xanthine oxidase inhibitors, several derivatives of the compound were designed through molecular modeling techniques. The synthesized compounds were tested for their inhibitory activity, showing nanomolar potency comparable to existing medications like febuxostat. This highlights the potential of these compounds in managing conditions related to uric acid metabolism disorders .

Mechanism of Action

The mechanism of action of 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid synthesis. It acts as an inhibitor of acetohydroxyacid synthase (AHAS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts the growth and development of target weeds .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituent Position (Benzoic Acid) Key Functional Groups Primary Application CAS Number References
4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid C₁₃H₁₂N₂O₄ 4-position Benzoic acid, dimethoxypyrimidinyloxy Herbicide (AHAS inhibition) CID 2736213
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (Positional isomer) C₁₃H₁₂N₂O₅ 2-position Benzoic acid, dimethoxypyrimidinyloxy Synthetic intermediate/herbicide 110284-78-1
2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (Bispyribac acid) C₁₉H₁₈N₄O₈ 2,6-positions Di-pyrimidinyloxy, benzoic acid Herbicide (sodium salt formulation) 125401-75-4
Bensulfuron-methyl (Sulfonylurea derivative) C₁₆H₁₈N₄O₇S N/A Sulfamoyl, carbamoyl, methyl ester Herbicide (ALS inhibitor) 83055-99-6
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate C₂₄H₂₃Cl₂N₃O₆ 4-position (anilino linkage) Ester, dichlorophenoxy, amide Fungicide/Pharmaceutical intermediate N/A

Biological Activity

4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid is a chemical compound characterized by a benzoic acid moiety linked to a pyrimidine derivative. Its unique structure, which includes methoxy substitutions on the pyrimidine ring, suggests potential biological activity that warrants detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N2_{2}O5_{5}, with a molecular weight of approximately 260.25 g/mol. The compound exhibits a melting point range of 284–286 °C, indicating good thermal stability.

Structural Features:

  • Benzoic Acid Moiety : Provides acidic properties and potential for hydrogen bonding.
  • Pyrimidine Ring : Substituted at the 4 and 6 positions with methoxy groups, enhancing solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit herbicidal properties and potential anti-cancer activities.

Herbicidal Activity

Research indicates that compounds structurally related to this compound demonstrate significant herbicidal activity against various weed species. For instance, derivatives have shown effective inhibition in both pre-emergence and post-emergence assays on dicot weed species such as Brassica campestris .

Anti-Cancer Activity

In vitro studies have highlighted the potential anti-cancer effects of similar compounds. For example, certain pyrimidine derivatives have demonstrated cytotoxic effects against human cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanisms involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their progression through the cell cycle.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
HerbicidalEffective against Brassica campestris
Anti-CancerInduces apoptosis in HepG2 cells
AntifungalInhibition of fungal growth in specific assays

Case Study: Antifungal Activity

In a study exploring antifungal properties, various derivatives were tested against Candida albicans. The results indicated that certain analogs exhibited significant antifungal activity through inhibition of specific biosynthetic pathways crucial for fungal survival. The Minimum Inhibitory Concentration (MIC) values varied depending on the media used for testing, highlighting the importance of environmental factors in assessing bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a pyrimidinyl-oxygen group reacts with a benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy (DMSO-d₆, δ 8.2–6.5 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS, ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 359.0982 for C₁₅H₁₅N₂O₆).
  • Stability Assessment : Accelerated stability studies under varying pH (1–9) and temperature (25–60°C) using UV-Vis spectroscopy to track degradation (λmax ~270 nm).
  • Crystallography : X-ray diffraction (if crystals are obtainable) to resolve bond angles and confirm substituent positions .

Advanced Research Questions

Q. How can researchers design assays to investigate this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase or kinases) based on structural analogs .
  • Assay Setup : Use fluorescence-based kinetic assays (e.g., NADH depletion for dehydrogenases) with varying inhibitor concentrations (0.1–100 μM). Include positive controls (methotrexate for DHFR) and measure IC₅₀ values via nonlinear regression.
  • Validation : Confirm binding via surface plasmon resonance (SPR) to calculate association/dissociation rates (kₐₙ/kₒff) .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare studies for differences in assay conditions (e.g., ATP concentration in kinase assays) or solvent systems (DMSO% impacts solubility).
  • Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities across protein conformations and reconcile discrepancies .

Q. What strategies are recommended for ADME (absorption, distribution, metabolism, excretion) studies in preclinical development?

  • Methodological Answer :

  • In Vitro Models : Use Caco-2 cells for permeability assays and human liver microsomes (HLMs) for metabolic stability (CYP450 isoform profiling).
  • Pharmacokinetics : Administer the compound intravenously/orally in rodents (5–10 mg/kg) and measure plasma concentrations via LC-MS/MS. Calculate clearance (Cl), volume of distribution (Vd), and half-life (t₁/₂).
  • Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites and assess toxicity risks .

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